Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate
Description
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C13H15N3O3/c1-4-19-13(18)6-12(17)10-5-11-9(3)14-8(2)7-16(11)15-10/h5,7H,4,6H2,1-3H3 |
InChI Key |
QYIVYSGMSBUWLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NN2C=C(N=C(C2=C1)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethylpyrazole with appropriate reagents.
Formation of the pyrazine ring: The pyrazole derivative is then reacted with acetophenone derivatives in the presence of a base such as cesium carbonate in methanol to form the pyrazine ring.
Esterification: The resulting compound is then esterified with ethyl bromoacetate to form the final product.
Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. For example, in cancer research, the compound has been shown to inhibit the activity of enzymes such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The inhibition of these enzymes leads to the suppression of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Core Heterocyclic Systems
The compound’s pyrazolo[1,5-a]pyrazine core distinguishes it from structurally related derivatives:
- Pyrazolo[1,5-a]pyrimidines (e.g., compound 7 in ): Feature a pyrimidine ring fused to pyrazole. These systems exhibit tautomerism but are stabilized in nonquinoidal forms due to substituent effects (e.g., acetylacetone-derived groups) .
- Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazines (e.g., compound 5a in ): Incorporate a triazine ring, enhancing electron-deficient character and reactivity in electrophilic substitutions .
Key Structural Differences
Physicochemical Properties
- WXG02503 : Predicted pKa (~5.67) indicates slight acidity, likely due to the ester and keto groups. Its density (1.28 g/cm³) suggests moderate molecular packing .
- Hydroxyphenylazo-substituted pyrazolo-pyrimidines (e.g., compound 8 in ): Polar hydroxyphenyl groups may lower pKa (increased acidity) compared to WXG02503 .
- Mercapto-substituted triazines (e.g., compound 5a in ): Thiol groups could enhance solubility in polar solvents but increase susceptibility to oxidation .
Biological Activity
Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate is a heterocyclic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H15N3O3 |
| Molecular Weight | 261.28 g/mol |
| IUPAC Name | This compound |
| InChI Key | QYIVYSGMSBUWLE-UHFFFAOYSA-N |
Synthesis and Preparation
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring: Reacting 3,5-dimethylpyrazole with appropriate reagents.
- Formation of the Pyrazine Ring: The pyrazole derivative is reacted with acetophenone derivatives in the presence of a base such as cesium carbonate.
- Esterification: The resulting compound is esterified with ethyl bromoacetate to yield the final product.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit enzymes such as c-Met and VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis.
Case Study:
In a study assessing various pyrazolo compounds for their anticancer properties, this compound demonstrated IC50 values comparable to established anticancer agents, suggesting its potential as a lead compound in cancer therapy .
Antiamoebic Activity
The compound has also been evaluated for antiamoebic activity against Entamoeba histolytica. In vitro studies have indicated that it possesses significant inhibitory effects on this pathogen, with IC50 values suggesting it may be more effective than traditional treatments like metronidazole .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound inhibits key enzymes involved in cell signaling pathways critical for tumor growth and survival.
- Receptor Binding: Its structural properties allow it to bind effectively to receptors involved in cellular proliferation and angiogenesis.
Comparison with Similar Compounds
This compound can be compared to other pyrazole derivatives which exhibit varying degrees of biological activity:
| Compound Type | Activity Level |
|---|---|
| Pyrazolo[1,5-a]pyrimidines | Moderate |
| Pyrazolo[1,5-a]pyrazine derivatives | High |
The unique functional groups in this compound enhance its lipophilicity and cellular permeability compared to other compounds in its class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
